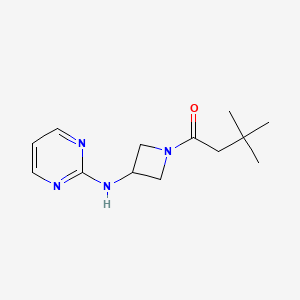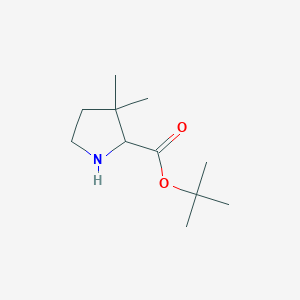
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate (TBD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBD is a bicyclic amine that contains a pyrrolidine ring and a tert-butyl group. This compound is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has shown potential applications in various scientific fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various drugs, including antihypertensive agents, anticonvulsants, and antiviral agents. In agrochemistry, this compound has been used as a precursor for the synthesis of various herbicides and insecticides. In material science, this compound has been used as a monomer for the synthesis of various polymers and copolymers.
Wirkmechanismus
The mechanism of action of Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is not well understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions. This compound can also act as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound is not toxic and does not have any significant side effects. This compound is also not metabolized by the liver and is excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and low toxicity. However, this compound has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate. One direction is to explore the potential applications of this compound in the synthesis of new drugs and agrochemicals. Another direction is to study the mechanism of action of this compound in more detail. Additionally, future research can focus on developing new synthesis methods for this compound that are more efficient and cost-effective. Finally, this compound can be used as a starting point for the synthesis of new polymers and copolymers with unique properties.
Synthesemethoden
Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can be synthesized using different methods, including the reaction of tert-butylamine with 3,3-dimethylacryloyl chloride, followed by cyclization using sodium hydride. Another method involves the reaction of tert-butylamine with 3,3-dimethylacrylonitrile, followed by hydrogenation using palladium on carbon as a catalyst. These methods result in the formation of this compound with high purity and yield.
Eigenschaften
IUPAC Name |
tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-11(4,5)6-7-12-8/h8,12H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGGYHFIGJAGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2553575.png)
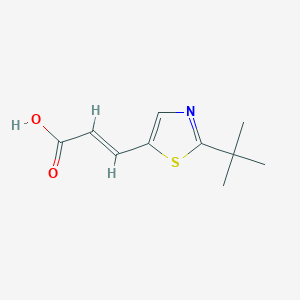
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2553577.png)
![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)
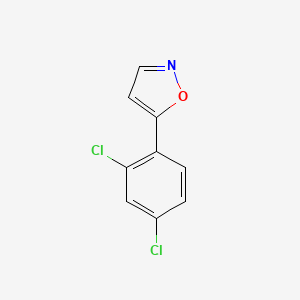
![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)
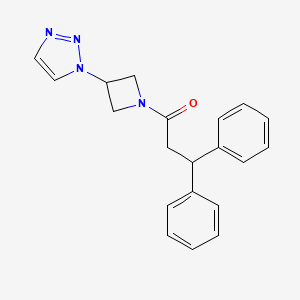
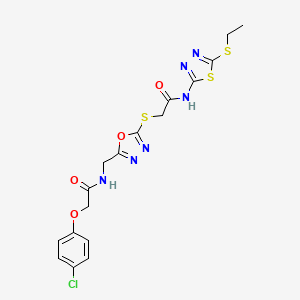
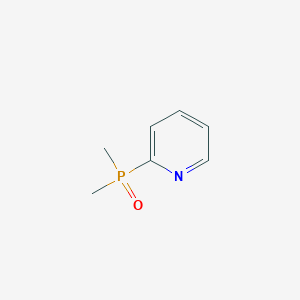

![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2553591.png)
